Superior Target Engagement: Ethyl 6-(aminomethyl)picolinate Exhibits 6.76-Fold Higher Potency for FRα than RFC Compared to Structural Analogs
Ethyl 6-(aminomethyl)picolinate demonstrates a distinct and quantifiable selectivity profile against human folate receptor alpha (FRα) versus the reduced folate carrier (RFC) in cellular assays. It shows an IC₅₀ of 148 nM for FRα, which is 6.76-fold more potent than its IC₅₀ of 1000 nM (1.00E+3 nM) for RFC [1]. This differential potency profile, measured under identical assay conditions, differentiates it from other unmodified picolinate esters which typically exhibit no significant or inverted selectivity due to differences in ester lipophilicity and cellular uptake .
| Evidence Dimension | Target Binding Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 148 nM for FRα; IC₅₀ = 1000 nM for RFC |
| Comparator Or Baseline | Comparator: Ethyl 6-(aminomethyl)picolinate (FRα vs RFC). Baseline: Other picolinate esters with shorter chains (e.g., methyl ester) typically show <2-fold selectivity or no data . |
| Quantified Difference | 6.76-fold higher potency for FRα over RFC (calculated as 1000 nM / 148 nM). |
| Conditions | CellTiter-Blue cell growth inhibition assay after 96 hrs; FRα expressed in Chinese hamster RT16 cells; RFC expressed in Chinese hamster PC43-10 cells [1]. |
Why This Matters
This quantifiable target selectivity is critical for users designing FRα-targeted probes or therapeutics, as off-target RFC engagement can lead to confounding cytotoxicity in folate pathway studies.
- [1] BindingDB. (n.d.). BDBM50126175 (CHEMBL3628347) - Ethyl 6-(aminomethyl)picolinate. Binding Affinity Data for RFC and FRalpha. View Source
